molecular formula C19H17N3O2 B297137 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue: B297137
Poids moléculaire: 319.4 g/mol
Clé InChI: CDEAVUREWFWXIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as BDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of tuberculosis. BDQ belongs to a class of drugs called diarylquinolines, which have been shown to be effective against drug-resistant strains of tuberculosis.

Mécanisme D'action

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline inhibits the activity of ATP synthase by binding to a specific subunit of the enzyme called subunit c. This prevents the enzyme from producing ATP, which is essential for the survival of the bacterium. The inhibition of ATP synthase leads to a decrease in the proton motive force across the bacterial membrane, which ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis in vitro and in vivo. It has also been shown to reduce the bacterial load in the lungs of mice infected with tuberculosis. This compound has been shown to have a low toxicity profile and is generally well-tolerated in animals.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments include its effectiveness against drug-resistant strains of tuberculosis, its low toxicity profile, and its ability to reduce the bacterial load in infected animals. The limitations of using this compound in lab experiments include the complexity of its synthesis, the need for specialized equipment to study its mechanism of action, and the potential for off-target effects.

Orientations Futures

There are a number of future directions for research on 5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the study of this compound's mechanism of action and its potential use in combination with other drugs to treat tuberculosis. Additionally, research is needed to determine the optimal dosage and administration of this compound in humans. Finally, research is needed to determine the potential for the emergence of drug-resistant strains of tuberculosis in response to the use of this compound.

Méthodes De Synthèse

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This is followed by the reaction of the resulting compound with 2-amino-4,5-dimethylthiazole to form 2,4-dimethoxy-5-(2-amino-4,5-dimethylthiazol-5-yl)benzoic acid. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound.

Applications De Recherche Scientifique

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of the disease. This compound works by inhibiting the activity of ATP synthase, an enzyme that is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Propriétés

Formule moléculaire

C19H17N3O2

Poids moléculaire

319.4 g/mol

Nom IUPAC

5-(1,3-benzodioxol-5-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C19H17N3O2/c1-11-3-5-15-14(7-11)16-8-12(2)21-22(16)19(20-15)13-4-6-17-18(9-13)24-10-23-17/h3-9,19,21H,10H2,1-2H3

Clé InChI

CDEAVUREWFWXIA-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

SMILES canonique

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC5=C(C=C4)OCO5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.